molecular formula C19H20BrN3O2S B2607248 (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide CAS No. 1217209-29-4

(Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide

Cat. No.: B2607248
CAS No.: 1217209-29-4
M. Wt: 434.35
InChI Key: HCBNHHNYWRVAPA-BGDWDFROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxybenzylidene hydrazono group, and a dihydrothiazole ring. It is commonly used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Formation of the Hydrazono Group: The hydrazono group is formed by the condensation of the thiazole derivative with 4-methoxybenzaldehyde in the presence of a suitable catalyst.

    Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazono group, converting it to the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules:

Biology

    Biological Activity Studies: It is used in studies to evaluate its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine

    Drug Development: The compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole
  • (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrochloride

Uniqueness

The hydrobromide salt form of the compound offers unique solubility and stability properties compared to its free base or other salt forms. This can influence its bioavailability and efficacy in biological applications. Additionally, the specific substitution pattern on the aromatic rings and the presence of the hydrazono group contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S.BrH/c1-3-24-17-10-6-15(7-11-17)18-13-25-19(21-18)22-20-12-14-4-8-16(23-2)9-5-14;/h4-13H,3H2,1-2H3,(H,21,22);1H/b20-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBNHHNYWRVAPA-BGDWDFROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.